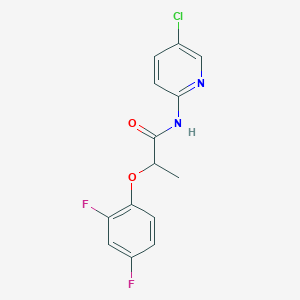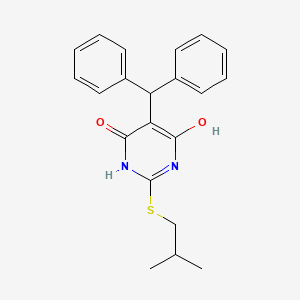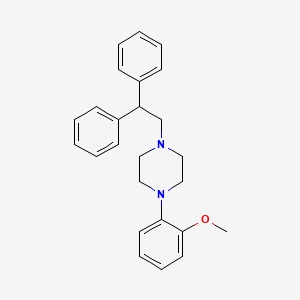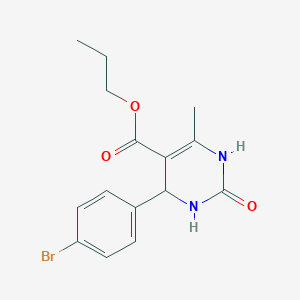
N-(5-chloro-2-pyridinyl)-2-(2,4-difluorophenoxy)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-2-pyridinyl)-2-(2,4-difluorophenoxy)propanamide, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential therapeutic applications. CP-690,550 is a potent inhibitor of Janus kinase 3 (JAK3), which plays a critical role in the signaling pathways of several cytokines involved in immune responses.
Scientific Research Applications
N-(5-chloro-2-pyridinyl)-2-(2,4-difluorophenoxy)propanamide has been extensively studied for its potential therapeutic applications in several diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In preclinical studies, N-(5-chloro-2-pyridinyl)-2-(2,4-difluorophenoxy)propanamide has shown promising results in reducing inflammation and suppressing immune responses. In clinical trials, N-(5-chloro-2-pyridinyl)-2-(2,4-difluorophenoxy)propanamide has demonstrated efficacy in improving disease symptoms and reducing disease activity in patients with rheumatoid arthritis and psoriasis.
Mechanism of Action
N-(5-chloro-2-pyridinyl)-2-(2,4-difluorophenoxy)propanamide acts as a potent inhibitor of JAK3, which plays a critical role in the signaling pathways of several cytokines involved in immune responses. By inhibiting JAK3, N-(5-chloro-2-pyridinyl)-2-(2,4-difluorophenoxy)propanamide blocks the downstream signaling pathways of cytokines such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. This results in the suppression of immune responses and the reduction of inflammation.
Biochemical and Physiological Effects:
N-(5-chloro-2-pyridinyl)-2-(2,4-difluorophenoxy)propanamide has been shown to have several biochemical and physiological effects. In preclinical studies, N-(5-chloro-2-pyridinyl)-2-(2,4-difluorophenoxy)propanamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, inhibit T cell proliferation, and reduce the activation of dendritic cells. In clinical trials, N-(5-chloro-2-pyridinyl)-2-(2,4-difluorophenoxy)propanamide has been shown to improve disease symptoms, reduce disease activity, and improve quality of life in patients with rheumatoid arthritis and psoriasis.
Advantages and Limitations for Lab Experiments
N-(5-chloro-2-pyridinyl)-2-(2,4-difluorophenoxy)propanamide has several advantages for lab experiments. It is a potent and selective inhibitor of JAK3, making it suitable for studying the role of JAK3 in immune responses. It has also been extensively studied in preclinical and clinical settings, providing a large body of literature on its effects and mechanisms of action. However, N-(5-chloro-2-pyridinyl)-2-(2,4-difluorophenoxy)propanamide has some limitations for lab experiments. It is a small molecule inhibitor, which may have off-target effects on other kinases. It is also not suitable for studying the role of other JAKs, such as JAK1 or JAK2.
Future Directions
N-(5-chloro-2-pyridinyl)-2-(2,4-difluorophenoxy)propanamide has several potential future directions for research and development. One potential direction is to investigate its potential therapeutic applications in other diseases, such as multiple sclerosis, lupus, and type 1 diabetes. Another direction is to investigate its potential use in combination therapies with other drugs, such as biologics or other small molecule inhibitors. Additionally, further studies are needed to investigate its long-term safety and efficacy in patients with chronic diseases.
Synthesis Methods
N-(5-chloro-2-pyridinyl)-2-(2,4-difluorophenoxy)propanamide can be synthesized using a multi-step process starting from 2,4-difluoroanisole and 5-chloro-2-pyridinecarboxylic acid. The synthesis involves several steps, including esterification, amidation, and cyclization, to obtain the final product. The synthesis of N-(5-chloro-2-pyridinyl)-2-(2,4-difluorophenoxy)propanamide has been optimized to achieve high yields and purity, making it suitable for further studies and applications.
properties
IUPAC Name |
N-(5-chloropyridin-2-yl)-2-(2,4-difluorophenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClF2N2O2/c1-8(21-12-4-3-10(16)6-11(12)17)14(20)19-13-5-2-9(15)7-18-13/h2-8H,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJLHSPDPEISTOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NC=C(C=C1)Cl)OC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClF2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloropyridin-2-yl)-2-(2,4-difluorophenoxy)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,1'-[1,3-propanediylbis(oxy)]bis(3,4-dimethylbenzene)](/img/structure/B4972818.png)

![2-[(5-benzyl-4,6-dioxo-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]-N-(2-chlorophenyl)acetamide](/img/structure/B4972825.png)
![N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B4972831.png)


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-4-piperidinyl}propanamide](/img/structure/B4972857.png)
![N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-(3-hydroxypropyl)glycinamide](/img/structure/B4972865.png)
![1-({5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetyl)-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine](/img/structure/B4972873.png)
![(1R*,2S*,4R*)-N-{[2-(1-azocanyl)-3-pyridinyl]methyl}bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B4972881.png)
![N~1~-(sec-butyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B4972889.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitro-5-(1-pyrrolidinyl)aniline](/img/structure/B4972917.png)
![2-(4-chlorophenyl)-6,7-dimethoxy-3,3a-dihydro-8H-pyrazolo[5,1-a]isoindol-8-one](/img/structure/B4972923.png)